An Investigator's Technical Guide to the Potential In Vitro Biological Activity of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric Acid
An Investigator's Technical Guide to the Potential In Vitro Biological Activity of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric Acid
Forward: The compound 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid is a novel chemical entity with no currently published in vitro biological activity data.[1][2][3] This technical guide, therefore, serves as a proactive, hypothesis-driven framework for researchers and drug development professionals. Grounded in the well-documented activities of its core chemical motifs—specifically the butyric acid backbone and the substituted trimethylphenyl group—this document outlines a comprehensive strategy for the initial in vitro characterization of this compound. The protocols and theoretical pathways described herein are based on established methodologies and the known biological effects of structurally related molecules, providing a scientifically rigorous starting point for investigation.
Introduction: Deconstructing the Molecule for Functional Prediction
2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid is a small molecule characterized by a butyric acid core, a gem-dimethyl substitution at the alpha-carbon, and a 2,4,6-trimethylphenyl group attached to the gamma-carbon via a ketone linkage. While the biological effects of this specific combination are unknown, the individual components provide a strong rationale for hypothesizing potential bioactivities.
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The Butyric Acid Moiety: Butyric acid, a short-chain fatty acid, and its derivatives are well-documented as biologically active molecules, notably in the realms of oncology and immunology.[4][5][6] These compounds are known to induce cytodifferentiation, inhibit cell proliferation, and trigger apoptosis in cancer cells.[4][5] Furthermore, they exhibit anti-inflammatory properties and can enhance intestinal barrier integrity.[7][8] The primary mechanism often involves the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that regulate cell cycle and apoptosis.
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The Trimethylphenyl Group: The bulky, lipophilic trimethylphenyl group is expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It may enhance membrane permeability and potentially facilitate interactions with specific protein targets. While direct biological activities of this group in this context are not established, its presence is a key differentiator from simpler butyric acid derivatives.
Based on this structural analysis, this guide will focus on two primary, hypothesized areas of in vitro activity: Antiproliferative/Pro-apoptotic Effects and Anti-inflammatory Effects .
Proposed Antiproliferative and Pro-apoptotic Evaluation
The structural similarity to butyric acid derivatives with known anti-neoplastic activity strongly suggests that a primary investigation should focus on the potential of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid to inhibit cancer cell growth and induce apoptosis.[4][5][6]
Experimental Workflow: A Tiered Approach
A tiered approach is recommended to systematically evaluate the antiproliferative effects, starting with broad screening and progressing to more detailed mechanistic studies.
Caption: Tiered workflow for assessing antiproliferative activity.
Detailed Experimental Protocols
This protocol is foundational for determining the cytotoxic or cytostatic effects of the compound and for establishing an IC50 value.
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Cell Seeding: Seed human colorectal carcinoma HCT116 cells in 96-well plates at a density of 5 x 10³ cells/mL and incubate for 24 hours.[7]
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Compound Treatment: Prepare serial dilutions of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid in culture medium. Treat cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
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MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This assay quantifies the activity of a key executioner caspase in the apoptotic pathway.
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Cell Treatment: Treat HCT116 cells with the IC50 concentration of the compound for 24 hours.[5]
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Cell Lysis: Lyse the cells using a suitable lysis buffer.
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Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.
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Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths over time.
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Data Analysis: Quantify caspase-3 activity relative to a standard curve and compare treated samples to untreated controls.
Anticipated Data and Interpretation
The following table templates are provided for data organization.
Table 1: IC50 Values of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric Acid
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
|---|---|---|---|
| HCT116 | Enter Data | Enter Data | Enter Data |
| MCF-7 | Enter Data | Enter Data | Enter Data |
| PC-3 | Enter Data | Enter Data | Enter Data |
Table 2: Fold-Increase in Caspase-3 Activity
| Treatment | Fold-Increase vs. Control |
|---|---|
| Vehicle Control | 1.0 |
| Compound (IC50) | Enter Data |
| Staurosporine (Positive Control) | Enter Data |
Proposed Anti-inflammatory Evaluation
Butyric acid and its derivatives are known to possess anti-inflammatory properties, often by modulating cytokine production in immune cells.[7][8]
Experimental Workflow: Macrophage-Based Assay
Porcine Alveolar Macrophages (PAMs) or human macrophage-like cell lines (e.g., THP-1) provide robust in vitro models for inflammation.[8]
Caption: Workflow for assessing anti-inflammatory effects in macrophages.
Detailed Experimental Protocol
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Cell Seeding: Seed PAMs at a density of 6 x 10⁵ cells/well in 6-well plates and incubate for 24 hours.[7]
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Compound Treatment: Treat cells with various concentrations of the compound (e.g., 0.5, 1, 2, 4 mM) for 1 hour.[8]
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LPS Challenge: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[8]
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Incubation: Incubate the plates for an additional 24 hours.
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Supernatant Collection: Collect the cell culture supernatants.
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ELISA: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
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Data Analysis: Normalize TNF-α concentrations to the LPS-only control and plot against compound concentration.
Anticipated Data Presentation
Table 3: Effect of Compound on TNF-α Production in LPS-Stimulated PAMs
| Compound Conc. (mM) | TNF-α Concentration (pg/mL) | % Inhibition |
|---|---|---|
| Control (No LPS) | Enter Data | N/A |
| 0 (LPS only) | Enter Data | 0 |
| 0.5 | Enter Data | Calculate |
| 1.0 | Enter Data | Calculate |
| 2.0 | Enter Data | Calculate |
| 4.0 | Enter Data | Calculate |
Hypothesized Mechanism of Action: A Potential Signaling Pathway
Based on the known mechanisms of butyric acid derivatives, a plausible hypothesis is that 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid acts as an HDAC inhibitor. This would lead to downstream effects on gene transcription, ultimately promoting a pro-apoptotic state in cancer cells.
Caption: Hypothesized signaling pathway for the test compound.
Conclusion and Future Directions
This guide presents a structured and scientifically grounded approach to elucidating the in vitro biological activities of the novel compound 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid. By leveraging the known pharmacology of its chemical constituents, we have established a clear investigational path focusing on its potential antiproliferative and anti-inflammatory properties. The successful execution of these proposed experiments will provide the foundational data necessary to determine the therapeutic potential of this molecule and guide future pre-clinical development.
References
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Rephaeli, A., Nudelman, A., Aviram, A., Rabizadeh, E., Shaklai, M., & Ruse, M. (1995). Derivatives of butyric acid as potential anti-neoplastic agents. International Journal of Cancer, 62(4), 481-486. Available at: [Link]
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Pattayil, L., & Balakrishnan-Saraswathi, H. (2019). In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells. Anticancer Research, 39(7), 3795-3801. Available at: [Link]
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Gao, Y., et al. (2021). Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. Metabolites, 11(9), 621. Available at: [Link]
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Gao, Y., et al. (2018). PSIII-38 Butyric acid and derivatives: In vitro anti-inflammatory effects tested in porcine alveolar macrophages. Journal of Animal Science, 96(suppl_3), 196-197. Available at: [Link]
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Molport. (n.d.). 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid. Retrieved from [Link]
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A simplified representation of the target synthesis. The actual reaction involves complexation with the Lewis acid catalyst.
